2-Bromo-4-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-4-methoxyaniline hydrochloride is a chemical compound with the CAS Number: 1774893-42-3 . It has a molecular weight of 238.51 .
Molecular Structure Analysis
The linear formula of 2-Bromo-4-methoxyaniline hydrochloride is C7H9BrClNO . The InChI code is 1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H .Scientific Research Applications
Synthesis and Chemical Reactions
2-Bromo-4-methoxyaniline hydrochloride has been utilized in various chemical syntheses and reactions, demonstrating its versatility as a chemical reagent. A notable application involves its synthesis in ionic liquid, showcasing a high yield and purity, which emphasizes the efficiency of using ionic liquids for organic syntheses (Ding Yu-fei, 2011). This method offers advantages such as simplicity, environmental friendliness, and the reusability of the ionic liquid. Furthermore, 2-Bromo-4-methoxyaniline serves as a precursor in the synthesis of heterocyclic compounds, including quinolin-6-ols, through Skraup-type synthesis using 2,2,3-Tribromopropanal, highlighting its role in generating intermediates for further chemical transformations (C. Lamberth et al., 2014).
Environmental and Material Sciences
In environmental science, research focusing on the oxidative degradation of methoxyanilines reveals the potential of Fenton-like oxidation processes for treating wastewater containing toxic methoxyaniline compounds. This study underscores the significance of advanced oxidation processes in mitigating environmental pollutants and improving water quality (N. Chaturvedi & S. Katoch, 2020).
Corrosion Inhibition
The compound's derivative has been explored as a corrosion inhibitor, specifically for protecting zinc metal in hydrochloric acid solutions. This application demonstrates the potential of bromo-methoxyaniline derivatives in industrial applications to prevent metal corrosion, thus extending the lifespan of metal components and infrastructure (Noora Assad et al., 2015).
Photodynamic Therapy and Photophysical Properties
Furthermore, derivatives of 2-Bromo-4-methoxyaniline have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis of novel hetero annulated carbazoles with significant antitumor activity emphasizes the role of 2-Bromo-4-methoxyaniline derivatives in medicinal chemistry and their potential impact on developing new therapeutic agents (Karunanidhi Murali et al., 2017).
properties
IUPAC Name |
2-bromo-4-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQGCYSNWCTMLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxyaniline hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.